1-(Piperidin-4-yl)pyrrolidin-2-one

PDE4A Phosphodiesterase Enzyme Inhibition

1-(Piperidin-4-yl)pyrrolidin-2-one (CAS 91596-61-1) is the essential, non-interchangeable reference standard for Bisoprolol impurity profiling (EP Impurity A). Its unique low LogP (-0.88) and free piperidine amine make it an irreplaceable hydrophilic scaffold for SAR exploration around a polar core. It also serves as a well-defined weak control for PDE4A (IC50 2.49 µM) and P2X4 (IC50 34.1 µM). Generic substitution is scientifically unsound; procure this exact compound for reliable QC release testing or receptor benchmark studies.

Molecular Formula C9H16N2O
Molecular Weight 168.24 g/mol
CAS No. 91596-61-1
Cat. No. B033265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Piperidin-4-yl)pyrrolidin-2-one
CAS91596-61-1
Synonyms1-(4-Piperidinyl)-2-pyrrolidinone;  4-(2-Oxo-1-pyrrolidinyl)piperidine; 
Molecular FormulaC9H16N2O
Molecular Weight168.24 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1)C2CCNCC2
InChIInChI=1S/C9H16N2O/c12-9-2-1-7-11(9)8-3-5-10-6-4-8/h8,10H,1-7H2
InChIKeyCCWNMBJRWFCCOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Piperidin-4-yl)pyrrolidin-2-one (CAS 91596-61-1): A Defined Piperidine-Pyrrolidinone Scaffold for Research and Reference


1-(Piperidin-4-yl)pyrrolidin-2-one (CAS 91596-61-1) is a heterocyclic organic compound with the molecular formula C9H16N2O and a molecular weight of 168.24 g/mol . It features a pyrrolidin-2-one ring linked via its nitrogen to the 4-position of a piperidine ring. This compound is primarily recognized for its utility as a versatile synthetic building block and, with high specificity, as a pharmaceutical reference standard, notably as a known impurity of the beta-blocker Bisoprolol .

Procurement Rationale for 1-(Piperidin-4-yl)pyrrolidin-2-one: Why Analogs and General Building Blocks Are Not Interchangeable


Generic substitution of 1-(piperidin-4-yl)pyrrolidin-2-one with other piperidine or pyrrolidinone analogs is not scientifically sound. The compound exhibits a unique combination of a specific, low-potency biological profile, distinct physicochemical properties like a low LogP value of -0.88 , and a critical, non-interchangeable role as a specific pharmaceutical impurity . Its value in research is defined by these precise attributes: it can serve as a weak but defined control compound for PDE4A or P2X4, or as a chemically tractable scaffold that provides a specific polarity and basicity profile for building more complex molecules, distinct from the majority of its more lipophilic or differently substituted analogs .

Quantitative Differentiation of 1-(Piperidin-4-yl)pyrrolidin-2-one (CAS 91596-61-1) Versus Analogs and In-Class Candidates


Defined PDE4A Inhibitory Activity: A Weak but Characterized Reference Point

1-(Piperidin-4-yl)pyrrolidin-2-one demonstrates measurable but weak inhibitory activity against PDE4A, with an IC50 of 2.49 µM [1]. This contrasts sharply with potent, drug-like PDE4 inhibitors, establishing its primary value not as a lead, but as a defined, low-potency control or starting point for chemical optimization. For comparison, a selective PDE4 inhibitor like ML-030 exhibits an IC50 of 6.7 nM for PDE4A, which is approximately 370 times more potent [2].

PDE4A Phosphodiesterase Enzyme Inhibition

Characterized P2X4 Receptor Antagonism: Moderate Micromolar Activity

The compound acts as an antagonist at the human P2X4 receptor with an IC50 of 34.1 µM, a value derived from a cellular calcium influx assay [1]. Its activity is moderate compared to more potent, selective P2X4 antagonists. For instance, the selective antagonist 5-BDBD has an IC50 of 0.75 µM at the rat P2X4 receptor, representing a 45-fold increase in potency [2]. This positions 1-(piperidin-4-yl)pyrrolidin-2-one as a weaker but fully characterized chemical probe, suitable for studies where high potency is not required or where it serves as a comparator for more advanced analogs.

P2X4 Purinergic Receptor Ion Channel

Low LogP Differentiates from More Lipophilic Piperidine-Pyrrolidinone Analogs

1-(Piperidin-4-yl)pyrrolidin-2-one has a low LogP of -0.88 , indicating high hydrophilicity. This is a key differentiator from a majority of related piperidine-pyrrolidinone scaffolds, which are often more lipophilic. For example, 4-(4-Chlorophenyl)-1-(4-piperidinyl)-2-pyrrolidinone has a significantly higher LogP of 2.05 , while 1-Methyl-3-phenyl-3-(1-piperidinyl)-2-pyrrolidinone has a LogP of 2.09 . This 3-unit difference in LogP translates to a theoretical ~1000-fold difference in octanol-water partition coefficient, profoundly impacting solubility, permeability, and distribution in biological systems.

LogP Lipophilicity Physicochemical Property Scaffold Optimization

Physicochemical Profile: Solid-State Properties for Handling and Formulation

The compound is a solid at room temperature with a reported melting point of 106.2 °C and a predicted boiling point of 320.2 ± 35.0 °C . These defined solid-state properties are critical for procurement, as they directly inform storage (recommended at 2-8 °C ), handling, and formulation. This contrasts with other piperidine derivatives that may be oils or have significantly different thermal profiles, impacting their use in solid-phase synthesis or as reference standards.

Melting Point Boiling Point Physicochemical Property Formulation

Key Procurement and Application Scenarios for 1-(Piperidin-4-yl)pyrrolidin-2-one (CAS 91596-61-1)


Analytical Reference Standard for Bisoprolol Impurity Profiling

The most specific and high-value application for 1-(piperidin-4-yl)pyrrolidin-2-one is as a reference standard for identifying and quantifying this particular impurity in Bisoprolol drug substance and finished pharmaceutical products . Regulatory bodies require rigorous impurity profiling, and this compound serves as the definitive analytical benchmark (often referred to as Bisoprolol EP Impurity A or a related bisoprolol impurity) for method development, validation, and quality control release testing, making its procurement essential for pharmaceutical QC and R&D laboratories.

Chemical Probe and Control Compound for PDE4A or P2X4 Research

For researchers studying PDE4A or P2X4 receptor biology, 1-(piperidin-4-yl)pyrrolidin-2-one is a valuable, defined tool. Its weak but quantifiable potency (IC50 of 2.49 µM for PDE4A [1] and 34.1 µM for P2X4 [2]) makes it an ideal control compound. It can be used to confirm assay sensitivity, differentiate specific target-mediated effects from non-specific compound interference, or serve as a low-potency benchmark against which the activity of more potent experimental compounds can be directly compared.

Hydrophilic Scaffold for Parallel Synthesis and Medicinal Chemistry

With its low LogP of -0.88 and a free secondary amine on the piperidine ring, this compound is a chemically tractable, highly hydrophilic scaffold for medicinal chemists. The low LogP is a critical differentiator from more lipophilic analogs, offering a distinct advantage in designing compound libraries with improved aqueous solubility and lower predicted non-specific binding. The piperidine nitrogen is a key functional handle for introducing diverse chemical moieties via amide coupling, reductive amination, or alkylation, allowing for rapid exploration of structure-activity relationships (SAR) around a polar core.

Technical Documentation Hub

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